molecular formula C11H16N2O3 B8372695 Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Cat. No.: B8372695
M. Wt: 224.26 g/mol
InChI Key: VKKJEIBKKKWVJB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate is a synthetic alanine ester derivative featuring a methoxy-substituted pyridinyl ring. This structure classifies it as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds containing methoxy-pyridinyl motifs are of significant interest in pharmaceutical development for their potential to interact with various biological targets . This compound serves as a versatile building block for the exploration of novel therapeutic agents. Researchers utilize such scaffolds in drug discovery programs, particularly in constructing molecules for investigating enzyme inhibition and other biochemical pathways . The presence of both ester and pyridinyl functional groups makes it a suitable precursor for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution reactions. Application Note: The specific biological activity and research applications for this compound are an active area of scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. Important Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)6-8-4-5-13-10(7-8)15-2/h4-5,7,9H,3,6,12H2,1-2H3/t9-/m0/s1

InChI Key

VKKJEIBKKKWVJB-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=NC=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=NC=C1)OC)N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 2 Methoxy 4 Pyridinyl Alaninate

Asymmetric Synthesis of the α-Amino Acid Stereocenter

Establishing the chiral center of the alaninate (B8444949) moiety with a high degree of enantiomeric purity is paramount. Methodologies to achieve this can be broadly categorized into chiral auxiliary-controlled strategies and enantioselective catalysis.

Chiral Auxiliary-Controlled Strategies for Alaninate Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed, having fulfilled its role. This strategy is a robust and well-established method for the asymmetric synthesis of α-amino acids. researchgate.net

In the context of synthesizing Ethyl 3-(2-methoxy-4-pyridinyl)alaninate, a common approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org The synthesis begins by acylating a commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α-haloacetyl halide to form an N-acyloxazolidinone. This intermediate is then subjected to a nucleophilic substitution reaction with an azide (B81097) source to introduce the crucial nitrogen functionality, which will ultimately become the amino group of the alaninate.

The key stereodetermining step is the diastereoselective alkylation of the enolate derived from this glycine-equivalent synthon. researchgate.net Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a chiral enolate, which is then reacted with a suitable electrophile, in this case, a 4-(halomethyl)-2-methoxypyridine. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in significant excess. researchgate.netnih.gov Subsequent mild cleavage of the auxiliary, often through hydrolysis or alcoholysis, yields the enantiomerically enriched β-substituted α-amino acid. wikipedia.org

Another effective class of auxiliaries includes those derived from pseudoephedrine and pseudoephenamine. nih.gov These are attached to the glycine (B1666218) carboxyl group to form a chiral amide. The resulting enolate undergoes highly diastereoselective alkylation, with pseudoephenamine-derived amides showing a remarkable propensity for crystallization and high stereocontrol, particularly in reactions that form quaternary centers. nih.gov The synthetic utility is further enhanced as both enantiomeric forms of auxiliaries like α-phenylethylamine are readily available, allowing access to either enantiomer of the target amino acid. nih.gov

Table 1: Chiral Auxiliaries in Asymmetric Alaninate Synthesis

Chiral Auxiliary Typical Base for Enolization Key Advantage Reference
Evans Oxazolidinones Lithium Diisopropylamide (LDA) High diastereoselectivity in alkylation and aldol (B89426) reactions; well-established methodology. wikipedia.org
Camphorsultam Lithium or Sodium Amide Bases Excellent stereocontrol; used in alkylations and Michael additions. wikipedia.org
Pseudoephedrine/Pseudoephenamine Lithium Diisopropylamide (LDA) High diastereoselectivity, products are often crystalline, auxiliary is recoverable. nih.gov
(R)- or (S)-α-Phenylethylamine n-Butyllithium Inexpensive, commercially available in both enantiomeric forms, simple strategy. nih.gov

Enantioselective Catalysis in α-Pyridyl Alanine (B10760859) Derivative Construction

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.govnih.gov Several catalytic systems have been developed for the construction of α-amino acid derivatives.

A powerful method for the asymmetric synthesis of α-amino acids involves the alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases. acs.orgdntb.gov.ua This approach, pioneered by Belokon', utilizes a Schiff base formed between glycine and a chiral ligand, which then coordinates to a Ni(II) center. nih.govnih.gov The resulting square planar complex is a highly reactive glycine equivalent. nih.gov

For the synthesis of this compound, the achiral Ni(II) complex would be prepared from the Schiff base of glycine and a ligand like 2-benzoyl-N'-(pyridin-2-ylmethylene)benzohydrazide. The alkylation is performed under phase-transfer catalysis (PTC) conditions, using a chiral catalyst such as a derivative of a Cinchona alkaloid. acs.org The chiral PTC catalyst transports the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it deprotonates the α-carbon of the glycine complex. The subsequent reaction with 4-(chloromethyl)-2-methoxypyridine (B1591422) proceeds with high enantioselectivity, dictated by the chiral environment created by the catalyst. The resulting product complex is then decomposed under acidic conditions to release the desired amino acid ester. acs.orgnih.gov This methodology is practical for large-scale synthesis due to the straightforward preparation and high reactivity of the Ni(II) complexes. nih.gov

Table 2: Nickel(II)-Catalyzed Asymmetric Alkylation of Glycine Schiff Base | Chiral Catalyst System | Alkylating Agent | Base | Diastereomeric/Enantiomeric Excess | Reference | | :--- | :--- | :--- | :--- | | Ni(II)-(S)-BPB Glycine Complex | Benzyl Bromide | NaOMe | >98% de | nih.gov | | Ni(II)-PBP Glycine Complex + Cinchona-derived PTC | Alkyl Halides | 50% aq. NaOH | up to 90% ee | acs.org | | Ni(II)-Alanine Complex + Chiral Auxiliary | Various Electrophiles | NaH | 98% de | nih.gov |

Transition metal-catalyzed C–H functionalization has emerged as a transformative strategy for molecular synthesis. researchgate.net Palladium-catalyzed β-C(sp³)–H arylation of aliphatic acid or amide derivatives provides a direct route to β-substituted alanine derivatives from readily available alanine precursors. researchgate.netrsc.org

To apply this to the synthesis of this compound, ethyl alaninate would first be functionalized with a directing group on the nitrogen atom. nih.gov Directing groups such as 8-aminoquinoline (B160924) or 2-(2-pyridyl)ethylamine are effective for this purpose. researchgate.netrsc.org The substrate is then subjected to a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an aryl halide partner, in this case, a 4-halo-2-methoxypyridine. The directing group coordinates to the palladium center, positioning it in proximity to the β-methyl group of the alanine moiety. This facilitates the cleavage of a C–H bond and the formation of a palladacycle intermediate. nih.gov Subsequent reductive elimination forms the new carbon-carbon bond at the β-position. researchgate.net The development of chiral ligands, such as monodentate N-acetylated amino acids (MPAA), has enabled this transformation to be performed enantioselectively, providing a powerful alternative to traditional enolate alkylation methods. nih.gov

Table 3: Palladium-Catalyzed β-C(sp³)–H Functionalization of Alanine Derivatives | Directing Group | Palladium Source | Ligand/Additive | Key Feature | Reference | | :--- | :--- | :--- | :--- | | 2-(2-pyridyl)ethylamine (PE) | Pd(OAc)₂ | N/A | Effective for hindered aryl iodides. | rsc.org | | 8-Aminoquinoline (AQ) | Pd(OAc)₂ | N/A | Enables arylation at room temperature. | researchgate.net | | N-Aryl Amide | Pd(OAc)₂ | CyJohnPhos | Proceeds via a Pd(0)/Pd(II) cycle. | nih.gov | | Salicylaldehyde Imine | Pd(OAc)₂ | Acetic Acid | Proceeds via a rare four-membered palladacycle. | nih.gov |

Catalytic asymmetric hydrogenation is one of the most reliable and efficient methods for synthesizing enantiomerically pure α-amino acids. nih.gov The strategy involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor using a chiral transition metal catalyst. researchgate.netresearchgate.net

For the target molecule, the required precursor would be ethyl 2-acetamido-3-(2-methoxy-4-pyridinyl)acrylate. This precursor can be synthesized via methods such as the Erlenmeyer-Plöchl reaction between N-acetylglycine and 2-methoxy-4-pyridinecarboxaldehyde. The asymmetric hydrogenation of this substrate is typically carried out using a chiral rhodium or ruthenium complex bearing a chiral bisphosphine ligand, such as DuPhos or BINAP. nih.govgoogle.com The substrate coordinates to the chiral metal center, and the delivery of hydrogen occurs selectively to one face of the double bond, thereby establishing the stereocenter at the α-carbon with very high enantiomeric excess (ee). nih.gov A notable variation involves the hydrogenation of the N-oxide of the pyridyl dehydroamino acid derivative, followed by reduction of the N-oxide, which has been shown to yield high enantioselectivity. nih.gov

Table 4: Catalysts for Asymmetric Hydrogenation of Dehydroamino Acid Esters | Catalyst/Ligand | Metal Center | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | | (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ | Rhodium | 80-83% ee (for pyridyl derivatives) | nih.gov | | Chiral Bisphosphine-Pyridyl Crown Ether Complex | Rhodium | >99% ee | researchgate.net | | ScRp-DuanPhos or RcSp-DuanPhos | Rhodium | High ee for cycloalkenyl alanines | google.com |

Regioselective Functionalization of the Pyridine (B92270) Moiety

The synthesis of this compound also requires precise control over the regiochemistry of the pyridine ring to install the alaninate side chain at the C4 position. Pyridine's inherent electronic properties often direct functionalization to the C2, C6, or C3 positions, making C4 functionalization a challenge.

One effective strategy is to start with a pyridine derivative that is already functionalized at the desired position. For instance, starting from 2-methoxy-4-methylpyridine (B11731) allows for functionalization at the C4 position via the methyl group. The methyl group can be subjected to free-radical bromination to form 4-(bromomethyl)-2-methoxypyridine. This electrophilic intermediate can then be used in alkylation reactions with a glycine enolate equivalent, as described in the chiral auxiliary and Ni(II)-catalyzed methods above. researchgate.net

Alternatively, direct C–H functionalization of the pyridine ring can be employed. The Minisci reaction, which involves the reaction of a protonated heterocycle with a nucleophilic radical, typically favors the C2 and C4 positions of pyridine. By using a temporary blocking group at the nitrogen, such as one derived from maleic acid, the Minisci-type decarboxylative alkylation can be directed with exquisite control to the C4 position. chemrxiv.org This allows for the installation of an alkyl group which can then be further elaborated to the desired alaninate side chain.

Directed ortho-metalation is another powerful tool for regioselective functionalization. acs.org While typically directing to the position ortho to a directing group, clever placement of substituents can influence the site of metalation. For example, in a 2,5-disubstituted pyridine, lithiation can be directed to the C4 position. mdpi.com A 2-chloro substituent has been shown to have an unexpected effect on regioselectivity compared to other substituents, enabling functionalization at the adjacent C4 and C5 positions. mdpi.com These strategies provide a toolbox for accessing the specific 2-methoxy-4-substituted pyridine core required for the synthesis of the target compound.

Strategies for Introducing the 2-Methoxy Group on the 4-Pyridinyl Ring

The introduction of a methoxy (B1213986) group at the C-2 position of a pyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyridine ring pre-functionalized with a suitable leaving group at the C-2 position.

One of the most common strategies involves the use of 2-halopyridines, particularly 2-chloro- or 2-fluoropyridines, as substrates. The electron-withdrawing nature of the ring nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. echemi.com The reaction of a 2-halopyridine with sodium methoxide (B1231860) in a polar solvent like methanol (B129727) or dimethylformamide (DMF) effectively displaces the halide to furnish the 2-methoxypyridine (B126380) derivative. nih.govgoogle.com The reactivity of halogens in this reaction generally follows the order F > Cl > Br > I. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov

Another viable route starts from commercially available 4-chloropyridine (B1293800) hydrochloride, which can be converted to 4-methoxypyridine (B45360) via nucleophilic substitution with sodium methoxide. semanticscholar.orgresearchgate.net Subsequent functionalization at the C-2 position would then be required. Alternatively, 2-hydroxypyridines (or their tautomeric pyridones) can be converted to their 2-methoxy counterparts by reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Table 1: Representative Conditions for 2-Methoxypyridine Synthesis via SNAr

PrecursorReagentSolventTemperatureYield
2-ChloropyridineSodium MethoxideMethanolRefluxGood to Excellent
2-FluoropyridineSodium MethoxideMethanolRoom Temp. to RefluxHigh
4-Chloropyridine HClSodium MethoxideMethanolN/AHigh
2-HydroxypyridineMethyl Iodide / BaseDMFVariesGood

Directed Ortho-Metalation and Cross-Coupling Approaches to Pyridine Substitution

Functionalization of the pyridine ring to introduce the alaninate side chain at the C-4 position requires modern synthetic techniques that offer high regioselectivity.

Directed Ortho-Metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.org A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org The methoxy group is classified as a moderate DMG. uwindsor.ca In the case of 2-methoxypyridine, DoM with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) selectively directs lithiation to the C-3 position. semanticscholar.orgresearchgate.net While this is highly effective for C-3 substitution, it is not a direct route for functionalizing the C-4 position, which is the attachment point for the alaninate group in the target molecule.

Cross-Coupling Reactions are indispensable for achieving C-4 substitution on the 2-methoxypyridine core. These reactions typically involve the palladium-catalyzed coupling of a C-4 functionalized pyridine (e.g., 4-halo- or 4-boronic ester-2-methoxypyridine) with a suitable coupling partner. acs.orgacs.org

Suzuki-Miyaura Coupling: This involves the reaction of a 4-halopyridine with a boronic acid or ester derivative of the alanine side chain.

Heck Coupling: This reaction could couple a 4-halopyridine with a protected dehydroalanine (B155165) derivative, followed by reduction. nih.govchemrxiv.orgrsc.org

Negishi Coupling: This involves the use of an organozinc reagent, which can be prepared from a lithiated pyridine intermediate. nih.gov

To synthesize this compound, a common strategy would involve preparing a 2-methoxy-4-halopyridine intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a protected form of ethyl 3-amino-3-(dihydroxyboryl)propanoate or a related organometallic reagent to form the crucial C-C bond at the C-4 position. chemrxiv.org

Esterification Protocols for Ethyl Alaninate Formation

The formation of the ethyl ester of the alanine derivative is a key step that can be performed at various stages of the synthesis. The most classic and cost-effective method is the Fischer-Speier esterification . organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid (3-(2-methoxy-4-pyridinyl)alanine) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgreddit.comresearchgate.net The reaction is an equilibrium process, and using ethanol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Table 2: Typical Fischer-Speier Esterification Conditions

SubstrateAlcoholCatalystTemperatureKey Features
Carboxylic AcidEthanol (excess)H₂SO₄ (catalytic)RefluxEquilibrium driven by excess alcohol.
Carboxylic AcidEthanolTsOH (catalytic)RefluxMilder acid catalyst, can be easier to handle.

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. organic-chemistry.org While highly effective, the strongly acidic conditions may not be compatible with sensitive functional groups elsewhere in the molecule, necessitating the use of protecting groups or alternative esterification methods. reddit.com

Multi-Step Synthesis Pathways and Optimization

Constructing this compound is inherently a multi-step process that requires careful planning and optimization. A plausible synthetic pathway integrates the previously discussed methodologies:

Formation of the Pyridine Core: Begin with a suitable pyridine precursor, such as 2,4-dichloropyridine (B17371) or 4-chloro-2-hydroxypyridine.

Introduction of the Methoxy Group: Selectively perform a nucleophilic aromatic substitution using sodium methoxide to install the 2-methoxy group, yielding a 2-methoxy-4-chloropyridine intermediate. nih.gov

Side-Chain Introduction via Cross-Coupling: Couple the 2-methoxy-4-chloropyridine with a protected alaninate synthon using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling). acs.orgnih.gov The alaninate synthon could be, for example, an N-Boc protected ethyl alaninate zinc reagent.

Final Deprotection/Esterification: If the side chain was introduced as a protected carboxylic acid, a final Fischer esterification step would be required. If an N-protecting group was used, it would be removed under appropriate conditions (e.g., acid for a Boc group).

Optimization of such a pathway is critical for maximizing yield and purity. Key parameters to consider include:

Catalyst System: For cross-coupling steps, the choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is crucial for reaction efficiency. acs.orgrsc.org

Reaction Conditions: Temperature, reaction time, solvent, and the choice of base can significantly impact the yield and selectivity of both the SNAr and cross-coupling steps. acs.orgbohrium.comvapourtec.com

Protecting Group Strategy: The amino and carboxyl groups of the alanine moiety must be appropriately protected to prevent side reactions during the cross-coupling and other transformations. The choice of protecting groups should allow for selective removal without affecting the rest of the molecule.

Continuous flow chemistry offers an advanced platform for optimizing these parameters, allowing for precise control over reaction conditions and high-throughput screening to rapidly identify optimal settings. acs.orgbohrium.com

Chemical Reactivity and Transformation Pathways of Ethyl 3 2 Methoxy 4 Pyridinyl Alaninate

Reactions Involving the Carboxylic Ester Group

The ethyl ester functionality is a primary site for nucleophilic acyl substitution. These reactions are fundamental to modifying the C-terminus of the alaninate (B8444949) structure, for instance, in the context of peptide synthesis.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxy-4-pyridinyl)alanine, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt, while acid-catalyzed hydrolysis is an equilibrium process.

Amidation: The ester can react with amines to form amides. This reaction is crucial for forming peptide bonds. The reaction of the ester with another amino acid or peptide would elongate the peptide chain. This transformation is often facilitated by heat or specific coupling agents.

ReactionReagentsProduct
Base-catalyzed HydrolysisAqueous NaOH or KOH, heatSodium or Potassium 3-(2-methoxy-4-pyridinyl)alaninate
Acid-catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat3-(2-methoxy-4-pyridinyl)alanine
AmidationAmine (R-NH₂), heatN-substituted 3-(2-methoxy-4-pyridinyl)alaninamide

Transformations at the Pyridine (B92270) Nitrogen and Ring System

The pyridine moiety offers several avenues for chemical transformation, both at the nitrogen heteroatom and the aromatic ring carbons. The presence of the nitrogen atom generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). echemi.comuoanbar.edu.iq

Reactivity of the Pyridine Nitrogen: As a tertiary amine, the pyridine nitrogen is basic and nucleophilic. gcwgandhinagar.com It can be oxidized to a pyridine N-oxide using peracids like m-CPBA or H₂O₂. uoanbar.edu.iq This N-oxidation can alter the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com The 2-methoxy group reduces the basicity of the nitrogen atom due to its inductive electron-withdrawing effect. nih.gov

Reactivity of the Pyridine Ring:

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which is often protonated under the acidic conditions required for reactions like nitration or sulfonation. gcwgandhinagar.com

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions, where an anionic intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. echemi.comuoanbar.edu.iq While the target molecule already has a substituent at the 4-position, reactions at the 2- or 6-position could be possible if a suitable leaving group were present.

Reaction SiteReaction TypeTypical ReagentsPotential Product(s)
Pyridine NitrogenN-Oxidationm-CPBA, H₂O₂/Acetic AcidEthyl 3-(2-methoxy-1-oxido-pyridin-1-ium-4-yl)alaninate
Pyridine RingNucleophilic SubstitutionStrong nucleophiles (e.g., organolithiums, amides)Substitution at C-2 or C-6 (if a leaving group is present)

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C-2 position is generally stable, but it can undergo specific reactions under forcing conditions.

O-Demethylation: The methyl ether can be cleaved to reveal a pyridone structure. This is typically achieved using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The product would be an N-alkyl-2-pyridone derivative.

Nucleophilic Substitution: In some activated pyridine systems, a methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions. For instance, reactions with strong nucleophiles like sodium hydride and an amine can lead to amination at the C-2 position, displacing the methoxy group. ntu.edu.sg

ReactionReagentsProduct
O-DemethylationHBr or BBr₃Ethyl 3-(2-oxo-1,2-dihydropyridin-4-yl)alaninate
Nucleophilic SubstitutionNaH, R₂NHEthyl 3-(2-amino(substituted)-4-pyridinyl)alaninate

Stereochemical Stability and Epimerization Studies of the Chiral Alaninate Center

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate possesses a chiral center at the α-carbon of the alaninate moiety. The stability of this stereocenter is a critical concern, as its inversion (epimerization) would lead to the formation of the diastereomer, affecting the compound's biological and physical properties. nih.gov

Epimerization of α-amino esters is a known phenomenon that can occur under various conditions, particularly in the presence of a base. nih.gov The mechanism involves the abstraction of the acidic α-proton by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original and the inverted stereoisomers. nih.gov This process can be problematic during synthetic steps that require basic conditions or during prolonged storage. rsc.orgnih.gov Factors such as the nature of the base, solvent, temperature, and the electronic properties of the side chain can influence the rate of epimerization. acs.org

Characterization of Potential Side Products and Degradation Pathways (e.g., Diketopiperazine Formation)

Beyond the planned transformations, this compound can undergo side reactions and degradation, leading to the formation of impurities.

Diketopiperazine (DKP) Formation: One of the most significant side reactions for α-amino esters is the intermolecular condensation of two molecules to form a 2,5-diketopiperazine (DKP). nih.govnih.gov This occurs via the nucleophilic attack of the free amino group of one molecule on the ester carbonyl group of a second molecule, with the elimination of two molecules of ethanol (B145695). google.combaranlab.org This dimerization is often catalyzed by heat or the presence of base and can be a significant pathway for degradation during synthesis or storage. acs.org

Pyridine Ring Degradation: Pyridine and its derivatives can be degraded under various environmental or harsh chemical conditions. tandfonline.com Microbial degradation pathways often involve initial hydroxylation of the ring followed by ring cleavage. nih.govresearchgate.netasm.orgresearchgate.net While these pathways are more relevant to environmental fate, they highlight the ultimate biodegradability of the pyridine core. Under strong oxidizing conditions, the aromatic ring system can also be cleaved.

Side Product/PathwayFormation MechanismConditions
2,5-Diketopiperazine derivativeIntermolecular condensation of two amino ester moleculesHeat, basic conditions
Pyridine Ring CleavageMicrobial metabolism or strong chemical oxidationSpecific enzymatic conditions, strong oxidants (e.g., ozone, permanganate)

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 2 Methoxy 4 Pyridinyl Alaninate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within ethyl 3-(2-methoxy-4-pyridinyl)alaninate can be determined.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

For this compound, the expected chemical shifts in the ¹H and ¹³C NMR spectra can be predicted based on the analysis of its constituent fragments: the ethyl ester group, the alanine (B10760859) backbone, and the 2-methoxy-4-substituted pyridine (B92270) ring.

¹H NMR: The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and a triplet for the terminal methyl protons (-CH₃). The protons of the alanine moiety, specifically the alpha-proton (α-CH) and the beta-protons (β-CH₂), will appear as multiplets. The methoxy (B1213986) group (-OCH₃) on the pyridine ring will present as a singlet. The aromatic protons on the pyridine ring will show distinct signals in the downfield region, with their splitting patterns dependent on their coupling with each other.

¹³C NMR: The carbonyl carbon of the ester will be observed at the most downfield chemical shift. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the methoxy and the alaninate (B8444949) substituents. The carbons of the ethyl group and the alanine backbone will be found in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.8~106
Pyridine-H5~6.7~110
Pyridine-H6~8.0~148
Methoxy (-OCH₃)~3.9~53
α-CH~3.8~52
β-CH₂~3.1~35
Ester -CH₂-~4.1~61
Ester -CH₃~1.2~14
Ester C=O-~172
Pyridine-C2-~164
Pyridine-C4-~150

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Since this compound is a chiral compound, determining its enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used for this purpose. CDAs are chiral molecules that react with the enantiomers of the analyte to form diastereomers. nih.govwikipedia.org These resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govwikipedia.org

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with the amino group of the alaninate. wikipedia.org The resulting diastereomeric amides will exhibit different chemical shifts, particularly for the protons near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be calculated. Other chiral auxiliaries, such as chiral cobalt(III) porphyrin complexes, can also be used for the in-situ derivatization of amino esters directly in the NMR tube. researchgate.net

In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. researchgate.netrsc.org These calculations can aid in the structural elucidation and assignment of complex molecules. The process typically involves optimizing the 3D geometry of the molecule and then calculating the NMR shielding tensors. researchgate.net By comparing the computationally predicted spectrum with the experimental spectrum, the proposed structure can be confirmed. For pyridine derivatives, accurate prediction of both ¹H and ¹³C chemical shifts is achievable, providing a valuable tool to complement experimental data. ruc.dk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂O₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. libretexts.orgyoutube.com Pyridine derivatives often show fragmentation of the ring system.

Predicted HRMS Fragmentation of this compound:

m/z Proposed Fragment Formula
224.1161[M]⁺•C₁₁H₁₆N₂O₃
179.0872[M - OCH₂CH₃]⁺C₉H₁₁N₂O₂
151.0555[M - COOCH₂CH₃]⁺C₈H₉N₂O
122.0606[C₇H₈NO]⁺C₇H₈NO
108.0450[C₆H₆NO]⁺C₆H₆NO

Note: These are predicted m/z values for the most common isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of compounds in a mixture. It is an ideal method for assessing the purity of this compound. nih.govenovatia.com

In an LC-MS/MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of the target compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. nih.gov

This technique can be used to detect and quantify any impurities present in the sample, such as starting materials, byproducts from the synthesis, or degradation products. By developing a validated LC-MS/MS method, the purity of this compound can be accurately determined. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While no specific IR or Raman spectra for this compound are publicly available, the expected characteristic absorption and scattering bands can be predicted based on its structural components: an ethyl ester, a secondary amine, a methoxy group, and a pyridine ring.

In IR spectroscopy, the presence of the ester group would be confirmed by a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear between 1150 and 1300 cm⁻¹. The N-H stretching of the secondary amine would produce a band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would fall in the 1400-1600 cm⁻¹ range. The methoxy group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band near 1000-1100 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring, would give a strong and sharp signal. The C=O stretch of the ester is typically weaker in Raman compared to IR.

Table 1: Predicted IR and Raman Bands for this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (medium) Weak
C-H Stretch (Aromatic) >3000 (variable) Strong
C-H Stretch (Aliphatic) 2850-2960 (medium) Strong
C=O Stretch (Ester) 1735-1750 (strong) Medium
C=C, C=N Stretch (Pyridine) 1400-1600 (medium-strong) Strong
C-O Stretch (Ester) 1150-1300 (strong) Medium

Chiroptical and Enantiomeric Purity Analysis

As a chiral compound, the analysis of the enantiomeric composition of this compound is critical. This involves a combination of polarimetry, chiral chromatography, and circular dichroism spectroscopy.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. While the specific rotation for this compound has not been reported in publicly available literature, for a given enantiomer, a non-zero value would be expected. The sign of the rotation (+ or -) would distinguish the dextrorotatory and levorotatory enantiomers. The magnitude of the specific rotation is dependent on the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm).

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of a chiral compound. gimitec.comchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. chromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be employed for this purpose. gimitec.comchromatographyonline.com SFC is often favored for its faster analysis times and reduced consumption of toxic organic solvents. chromatographyonline.com

The determination of enantiomeric excess is crucial in the pharmaceutical industry, as different enantiomers of a drug can have varying pharmacological activities or toxicities. gimitec.com The ee is a measure of the purity of a chiral substance and is calculated using the areas of the peaks corresponding to each enantiomer in the chromatogram. gimitec.com

While specific chiral separation methods for this compound are not documented in the available literature, methods developed for similar compounds can provide a starting point. For instance, chiral HPLC methods have been successfully developed for various amino acid esters using polysaccharide-based CSPs. rsc.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. rsc.org

Table 2: Illustrative Chiral HPLC and SFC Conditions for the Separation of Alanine Derivatives

Technique Chiral Stationary Phase Mobile Phase Flow Rate Detection
HPLC Chiralcel® OD-H Hexane:Isopropanol (90:10) 0.8 mL/min UV (210 nm)

This table presents typical conditions used for separating chiral amino acid derivatives and serves as an example of potential starting points for method development for this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of a specific enantiomer and can be used to determine its absolute configuration (R or S). A positive or negative Cotton effect at a specific wavelength corresponds to the electronic transitions within the molecule's chromophores.

For this compound, the pyridine ring and the ester carbonyl group are the primary chromophores that would be expected to give rise to CD signals. By comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations for the R and S enantiomers, the absolute configuration can be assigned. While no experimental CD data for this specific compound is available, this technique remains a powerful tool for the unambiguous determination of stereochemistry in chiral molecules. The combination of chiral HPLC with a CD detector can be a particularly effective method for determining enantiomeric excess without the need for pure enantiomer standards. uma.es

Computational and Theoretical Studies on Ethyl 3 2 Methoxy 4 Pyridinyl Alaninate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 3-(2-methoxy-4-pyridinyl)alaninate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide valuable insights into its optimized geometry, bond lengths, bond angles, and electronic properties. niscair.res.in

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For substituted pyridine (B92270) derivatives, the distribution of these frontier orbitals is influenced by the nature and position of the substituents. scirp.org In this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing ester group would significantly affect the electron density distribution across the pyridine ring and the side chain.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridine Derivative

Property Calculated Value
HOMO Energy -6.65 eV
LUMO Energy -1.82 eV
HOMO-LUMO Gap 4.83 eV
Dipole Moment 2.5 D

Note: These values are representative for a substituted pyridine and are not specific to this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the alaninate (B8444949) side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as conformers. lumenlearning.com By rotating the single bonds in the side chain, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers between them.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack together in a crystal lattice. The arrangement of these molecules is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. nih.govresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Derivative

Interaction Type Percentage Contribution
H···H 45.0%
C···H/H···C 18.5%
N···H/H···N 22.0%
Other 14.5%

Note: These percentages are illustrative and derived from studies on similar heterocyclic compounds.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors, often referred to as reactivity indices, provide a quantitative measure of a molecule's propensity to undergo certain types of reactions.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons ( χ2/2η ).

These indices can be used to compare the reactivity of this compound with other molecules and to predict its behavior in different chemical environments.

In Silico Modeling of Stereoselectivity in Synthetic Pathways

This compound contains a chiral center at the α-carbon of the alanine (B10760859) moiety, meaning it can exist as two enantiomers. In silico modeling can be a powerful tool to understand and predict the stereoselectivity of synthetic routes leading to this compound.

By modeling the transition states of the key bond-forming steps in the synthesis, particularly when chiral catalysts or reagents are used, the energy differences between the pathways leading to the different enantiomers can be calculated. rsc.org A lower activation energy for one pathway over the other would explain the observed enantiomeric excess in the product. This type of modeling is crucial for the rational design of asymmetric syntheses. google.com

Role of Ethyl 3 2 Methoxy 4 Pyridinyl Alaninate As a Key Building Block in Advanced Chemical Synthesis

Synthesis of Complex Unnatural α-Amino Acids and Derivatives

The synthesis of unnatural α-amino acids is a major focus in medicinal chemistry and chemical biology, as these compounds are crucial components of novel peptides, therapeutic agents, and biological probes. Ethyl 3-(2-methoxy-4-pyridinyl)alaninate serves as an excellent scaffold for generating more complex and functionally diverse unnatural amino acids. The core structure can be elaborated through various synthetic strategies.

One common approach involves the modification of the pyridine (B92270) ring. The methoxy (B1213986) group and the ring nitrogen influence the electron density of the pyridine system, allowing for selective electrophilic or nucleophilic substitution reactions at other positions on the ring. Furthermore, the primary amine of the alaninate (B8444949) backbone is a key functional handle. It can be protected and then deprotected as needed, allowing for controlled reactions at other parts of the molecule. More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to attach various substituents to the pyridine ring, leading to a wide array of novel phenylalanine or tryptophan analogues with unique electronic and steric properties. For instance, photocatalytic cross-electrophile coupling has been demonstrated as a powerful method for converting serine derivatives into a diverse collection of optically pure unnatural amino acids, a strategy that could be adapted for derivatives of this compound. nih.gov

Another synthetic route involves the intramolecular rearrangement of carbamates, a transition-metal-free method that has been successfully used to construct unnatural α-amino acid skeletons, achieving high yields. mdpi.com The versatility of these synthetic methods highlights the potential of using this compound as a starting point for generating derivatives with tailored properties for specific applications in drug discovery and materials science.

Synthetic StrategyTarget Derivative ClassKey Transformation
N-Acylation/AlkylationModified Amino AcidsReaction at the α-amino group
Cross-Coupling ReactionsAryl/Heteroaryl AlaninesC-H functionalization of the pyridine ring
Ester Hydrolysis/AmidationAlaninamide DerivativesConversion of the ethyl ester to other functionalities
Pyridine Ring ModificationSubstituted PyridylalaninesElectrophilic/Nucleophilic aromatic substitution

Integration into Peptidomimetics and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy for creating novel peptidomimetics.

The pyridyl side chain introduces a unique set of properties not found in the canonical 20 amino acids. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which can be used to enforce specific secondary structures (e.g., turns or helices) in the resulting peptide. The 2-methoxy substituent further modulates the electronic properties and steric bulk of the side chain, offering fine control over the conformation and binding affinity of the peptidomimetic.

By integrating this building block into oligomers, chemists can engineer peptide backbones with novel folding patterns and functionalities. For example, the strategic placement of pyridylalanine residues can influence the formation of β-peptoid polymer structures, which have applications in drug delivery and biomaterials. The ability to modify the peptide backbone in this way is crucial for developing new classes of therapeutics that can target protein-protein interactions, which are often difficult to address with traditional small molecules. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. mdpi.com this compound is a valuable precursor for the synthesis of a variety of more complex heterocyclic systems. The inherent functionality of the molecule—the amino group, the ester, and the pyridine ring—can be leveraged in cyclization reactions to build fused ring systems.

For instance, the amino and ester groups can participate in condensation reactions with suitable bifunctional reagents to form new rings. A classic example is the reaction with diketones or their equivalents to form substituted dihydropyridinones or other related heterocycles. Furthermore, the pyridine ring itself can be part of a subsequent cyclization, leading to the formation of polycyclic aromatic systems containing nitrogen.

Reagent ClassResulting HeterocycleReaction Type
1,3-DicarbonylsDihydropyridinones, PyrimidinesCondensation/Cyclization
HydrazinesPyrazolones, PyridazinonesCondensation/Cyclization
IsothiocyanatesThiohydantoinsAddition/Cyclization
α,β-Unsaturated KetonesTetrahydropyridinesMichael Addition/Cyclization

Applications in the Development of Chiral Ligands for Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The development of effective chiral ligands is critical for the success of this field. This compound is an attractive candidate for the development of novel chiral ligands due to its inherent chirality and the presence of a coordinating pyridine nitrogen.

The combination of a stereogenic center (the α-carbon of the alanine (B10760859) moiety) and a Lewis basic nitrogen atom in the pyridine ring allows for the creation of bidentate or even tridentate ligands upon further modification. For example, the amino group can be derivatized to introduce another coordinating group, such as a phosphine (B1218219) or an oxazoline, creating powerful P,N or N,N ligands. These types of ligands have shown great promise in a variety of transition-metal-catalyzed reactions, including hydrogenations, cross-couplings, and allylic alkylations. nih.govrsc.org

Peptides incorporating pyridylalanine (Pal) have been successfully employed as catalysts for enantioselective reactions, demonstrating the utility of this amino acid in creating a chiral environment around a catalytic center. nih.govresearchgate.net The rigid structure of the pyridine ring can help to create a well-defined chiral pocket, leading to high levels of stereocontrol. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, such as the 2-methoxy group in the title compound, which can influence the activity and selectivity of the catalyst. mdpi.com

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that can be screened for biological activity. nih.govbohrium.com This approach is in contrast to target-oriented synthesis, which focuses on making a single, specific molecule. This compound is an excellent starting point for DOS because it possesses multiple functional groups that can be independently and selectively modified.

Starting from this single scaffold, a large and diverse chemical library can be generated through a series of parallel reactions. The general strategy involves a build/couple/pair approach where the core scaffold is built, coupled with various building blocks, and then paired in different combinations.

The key reaction handles on this compound for DOS are:

The α-Amino Group: Can be acylated, alkylated, or reductively aminated with a wide variety of aldehydes and carboxylic acids.

The Ethyl Ester: Can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines to form amides. Alternatively, it can be reduced to the corresponding alcohol.

The Pyridine Ring: Can be functionalized using cross-coupling reactions or other aromatic substitution methods to introduce a wide range of substituents.

By systematically exploring the chemical space around this scaffold, researchers can generate libraries of compounds with high skeletal and appendage diversity, increasing the probability of discovering new molecules with interesting biological properties. nih.gov

Utility in Probe and Sensor Molecule Construction

Fluorescent probes and molecular sensors are indispensable tools in chemical biology and diagnostics, allowing for the visualization and quantification of biological processes and analytes. Unnatural amino acids containing fluorophores are particularly valuable as they can be incorporated directly into peptides and proteins at specific sites.

The pyridyl moiety of this compound makes it a promising precursor for fluorescent probes. Pyridine-containing fluorophores are known to exhibit interesting photophysical properties, including sensitivity to their local environment (e.g., polarity, viscosity, and pH). nih.govnih.govacs.org For example, β-pyridyl α-amino acids with extended aromatic systems have been designed as conformationally sensitive fluorophores whose emission properties are dependent on the viscosity of the medium. nih.govacs.org

The pyridine ring can also act as a chelating agent for metal ions. By attaching a suitable fluorophore to the alaninate scaffold, it is possible to create sensors that exhibit a change in fluorescence upon binding to a specific metal. researchgate.net Furthermore, the amino acid nature of the molecule allows for its incorporation into peptide sequences designed to target specific proteins or cellular locations. This enables the development of highly specific probes for imaging biological events in real-time. Derivatives of 2-amino-pyridine have been successfully employed as fluorescent molecular sensors for monitoring various processes, underscoring the potential of this chemical class in sensor design. mdpi.com

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate, and how can reaction efficiency be monitored?

Methodological Answer: A common approach involves coupling β-alanine derivatives with functionalized pyridine moieties. For example, analogous compounds like ethyl β-alaninate derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions . Key steps include:

  • Stepwise Synthesis : React 2-methoxy-4-pyridinecarboxaldehyde with ethyl β-alaninate under acidic or basic catalysis, followed by reduction or stabilization of intermediates.
  • Monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track reaction progress, as demonstrated in ethyl N-acetyl-N-butyl-β-alaninate synthesis .
  • Purification : Employ silica gel flash chromatography or recrystallization, as seen in triazole-based compound purification .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combined spectroscopic and analytical techniques are critical:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify methoxy, pyridinyl, and alaninate moieties. Cross-reference with similar compounds like ethyl β-alaninate (δ ~1.2 ppm for ethyl CH₃) .
  • IR Spectroscopy : Identify ester C=O stretches (~1730 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Confirm C/H/N ratios, as done for benzofuranoid dimers (e.g., C 62.65%, H 5.52%) .
  • Mass Spectrometry : Use high-resolution MS to validate molecular weight (e.g., M.W. ~250–300 g/mol based on analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, considering steric hindrance from the pyridinyl group?

Methodological Answer: Steric effects from the 2-methoxy-4-pyridinyl group may impede coupling reactions. Strategies include:

  • Catalytic Systems : Use Lewis acids (e.g., MgCl₂) to activate carbonyl groups, as seen in triazole synthesis .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of bulky intermediates .
  • Temperature Control : Gradual heating (e.g., 50–70°C) minimizes side reactions while promoting coupling efficiency .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to streamline stepwise synthesis .

Q. How can contradictory spectral data (e.g., NMR vs. HPLC) during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from impurities, stereochemistry, or dynamic equilibria. Address these by:

  • Multi-Technique Validation : Cross-check NMR with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Chiral Analysis : Use chiral HPLC or circular dichroism (CD) to detect enantiomeric excess, as applied in benzofuranoid dimer studies .
  • Dynamic Effects : Investigate tautomerism or rotameric forms via variable-temperature NMR, referencing IR data for conformational insights .

Q. What strategies mitigate instability of the methoxy-pyridinyl moiety under acidic/basic conditions?

Methodological Answer: The methoxy group is prone to demethylation under harsh conditions. Mitigation approaches include:

  • pH Control : Maintain neutral to mildly acidic conditions during synthesis (pH 4–6) to preserve the methoxy group .
  • Protective Atmospheres : Use inert gas (N₂/Ar) to prevent oxidation, as seen in thiamine analogue synthesis .
  • Alternative Reagents : Replace strong acids/bases with enzymatic catalysts or ionic liquids for milder reaction profiles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis and mass spectrometry results?

Methodological Answer: Discrepancies may stem from hydration, salt forms, or isotopic patterns. Steps include:

  • Hydration Check : Dry samples rigorously (e.g., under vacuum) and re-run elemental analysis .
  • Salt Correction : Account for counterions (e.g., HCl salts), as seen in ethyl β-alaninate hydrochloride derivatives .
  • Isotopic Peaks : Compare MS isotopic distributions with theoretical models (e.g., M+1, M+2 peaks) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionEvidence Source
Reaction Temperature50–70°C
CatalystMgCl₂ or Lewis acids
Purification MethodFlash chromatography
Stability pH Range4–6

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueTarget FeatureReference
¹H NMREthyl CH₃, pyridinyl protons
IREster C=O, pyridine ring
HRMSMolecular ion (M+H⁺)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.